S-Nitroso-N-valeryl-D,L-penicillamine

Description

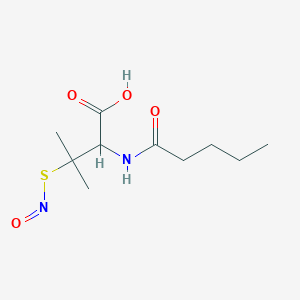

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRZCAKMRYXQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274459 | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225233-99-8 | |

| Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Nitric Oxide Donation Mechanism of S-nitroso-N-valerylpenicillamine (SNVP)

Abstract

S-nitrosothiols (RSNOs) represent a critical class of nitric oxide (NO) donors, serving as vital tools in biomedical research and holding significant therapeutic potential. Among these, S-nitroso-N-valerylpenicillamine (SNVP) is an analogue of the more extensively studied S-nitroso-N-acetylpenicillamine (SNAP). This guide provides an in-depth technical exploration of the core mechanisms governing the release of nitric oxide from SNVP. We will dissect the chemical principles of the S-nitroso bond, delineate the primary pathways of decomposition—including thermal, photolytic, and catalytic routes—and analyze the key factors that modulate the rate and extent of NO donation. Furthermore, this document details robust experimental methodologies for the synthesis, characterization, and quantification of NO release from SNVP, providing researchers with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of SNVP in Nitric Oxide Research

Nitric oxide (NO) is a pleiotropic signaling molecule essential for a vast array of physiological processes, including vasodilation, neurotransmission, and immune response.[1][2] Its fleeting half-life of less than five seconds in biological systems necessitates the use of donor molecules, or pro-drugs, to study its effects and harness its therapeutic power.[3] S-nitrosothiols (RSNOs) are a prominent class of NO donors, characterized by a labile covalent bond between a sulfur atom and a nitroso group (-S-N=O).

S-nitroso-N-valerylpenicillamine (SNVP) belongs to this class. As an analogue of S-nitroso-N-acetylpenicillamine (SNAP), it shares a similar molecular backbone but differs in the N-acyl substituent (valeryl vs. acetyl). This structural modification influences its physicochemical properties, such as lipophilicity, which can in turn affect its stability, NO release kinetics, and interaction with biological membranes.[4] Understanding the precise mechanisms of NO donation from SNVP is paramount for its application as a controlled NO-releasing agent in fields ranging from cardiovascular research to the development of antimicrobial and antithrombotic medical device coatings.[3][5]

The Chemistry of the S-Nitroso Bond: The Heart of the Mechanism

The therapeutic and experimental utility of SNVP is fundamentally derived from the inherent instability of the S-nitroso bond. The donation of NO from SNVP is not a single, simple reaction but a process that can be initiated through several distinct pathways, primarily involving the cleavage of this bond.

-

Homolytic Cleavage: This pathway involves the symmetrical breaking of the S-N bond, yielding a nitric oxide radical (NO•) and a thiyl radical (RS•). This process is typically initiated by energy input in the form of heat (thermolysis) or light (photolysis).

-

Heterolytic Cleavage: This pathway involves an asymmetrical breaking of the bond, which can theoretically produce either RS⁻ and NO⁺ (nitrosonium ion) or RS⁺ and NO⁻ (nitroxyl anion). However, the dominant non-radical decomposition pathways in physiological settings are often catalyzed.

The specific pathway that dominates depends heavily on the surrounding chemical environment, including temperature, pH, light exposure, and the presence of catalysts.[6]

Core Mechanisms of NO Donation from SNVP

The release of NO from SNVP can be triggered spontaneously or, more efficiently, through catalytic processes.

Spontaneous Decomposition: Thermolysis and Photolysis

In the absence of catalysts, SNVP can decompose to release NO when exposed to thermal energy or ultraviolet/visible light.[7] The S-N bond has a relatively low dissociation energy, making it susceptible to cleavage.

-

Thermolysis: At physiological temperatures (37°C), SNVP exhibits a slow, spontaneous decomposition, releasing NO and forming the corresponding disulfide, N-valerylpenicillamine disulfide. The rate of this thermal decay is a critical parameter for determining the shelf-life of SNVP solutions and the basal NO flux from SNVP-containing materials.

-

Photolysis: Exposure to light, particularly in the UVA range (320-400 nm), significantly accelerates the cleavage of the S-N bond.[1][7] This property allows for precise spatiotemporal control over NO release in experimental setups, where NO delivery can be triggered "on-demand" by a light source.[1][8]

Catalytic Decomposition: The Pivotal Role of Transition Metal Ions

The most efficient and physiologically relevant pathway for NO release from SNVP and other S-nitrosothiols is catalysis by transition metal ions, particularly copper.[4][9]

The mechanism is predominantly mediated by cuprous ions (Cu⁺), which are far more effective catalysts than cupric ions (Cu²⁺).[10] The catalytic cycle is generally understood as follows:

-

Reduction of Cu²⁺: In biological systems, endogenous reducing agents like ascorbate can reduce the more abundant Cu²⁺ to the catalytically active Cu⁺.

-

Formation of a Complex: The Cu⁺ ion coordinates with the sulfur atom of SNVP, forming a transient intermediate complex.

-

Electron Transfer & NO Release: An intramolecular electron transfer occurs within the complex, leading to the homolytic cleavage of the S-N bond. This releases a nitric oxide radical (NO•).

-

Formation of Disulfide: The resulting thiyl radical rapidly reacts with another SNVP molecule or another thiyl radical to form the stable disulfide product.

-

Regeneration of Catalyst: The copper ion is released, ready to catalyze another decomposition cycle.

Trace amounts of copper ions can dramatically shorten the half-life of SNVP, a factor that must be rigorously controlled in experimental protocols through the use of metal chelators like EDTA.[4][7] Other transition metals, including Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺, have also been shown to generate NO from RSNOs, though often with different efficiencies.[9]

Caption: Core pathways for nitric oxide (NO) donation from SNVP.

Enzymatic and Thiol-Mediated Pathways

While less characterized than metal-ion catalysis, enzymatic systems can also mediate NO release from RSNOs. Enzymes such as protein disulfide isomerase (PDI) and γ-glutamyl transpeptidase can facilitate the decomposition of or transnitrosation from S-nitrosothiols. Additionally, endogenous thiols like glutathione (GSH) can react with SNVP in a process called transnitrosation, where the nitroso group is transferred from SNVP to GSH, forming S-nitrosoglutathione (GSNO), which then acts as the NO donor.

Quantitative Data Summary

Precise quantitative data for SNVP is less abundant than for SNAP. However, its behavior is analogous, and key parameters can be summarized for experimental design.

| Parameter | Typical Value / Observation | Significance & Rationale |

| Molar Absorptivity (ε) | ~800-900 M⁻¹cm⁻¹ at λ_max ≈ 340 nm | The characteristic S-N bond absorbance allows for quantification of SNVP concentration and monitoring its decomposition via UV-Vis spectroscopy.[11] |

| NO Release Flux | 1.0 - 10.0 x 10⁻¹⁰ mol cm⁻² min⁻¹ | This is the physiologically relevant range for maintaining vascular health.[3] SNVP incorporated in polymers can be tuned to release within this range.[3] |

| Half-life (t½) in Buffer | Hours to days (highly variable) | In the absence of catalysts (e.g., in PBS with EDTA), SNVP is relatively stable. This provides a baseline for stability studies.[7] |

| Half-life (t½) with Cu²⁺ | Seconds to minutes | Demonstrates the potent catalytic effect of copper ions, which must be chelated with EDTA for baseline NO release measurements.[7] |

Experimental Methodologies

A robust understanding of the SNVP mechanism requires precise and reproducible experimental protocols.

Synthesis of S-nitroso-N-valerylpenicillamine (SNVP)

This protocol is adapted from established methods for synthesizing S-nitrosothiols.[3][7]

Rationale: The synthesis is an acid-catalyzed nitrosation of the thiol group on N-valerylpenicillamine using a nitrite source. The reaction is performed in the dark and at low temperatures to prevent premature decomposition of the light- and heat-sensitive SNVP product.

Materials:

-

N-valerylpenicillamine (NVP)

-

Sodium Nitrite (NaNO₂)

-

Methanol

-

Hydrochloric Acid (HCl, e.g., 2M)

-

Sulfuric Acid (H₂SO₄, e.g., 2M)

-

Deionized water

-

Ice bath

Procedure:

-

Prepare a 1:1 mixture of methanol and water containing the acids (e.g., 2M HCl and 2M H₂SO₄).

-

In a light-protected vessel (e.g., wrapped in aluminum foil), dissolve N-valerylpenicillamine in the acidic solvent mixture.

-

Cool the solution in an ice bath with constant stirring.

-

Slowly add an equimolar amount of sodium nitrite to the stirring solution.

-

Continue stirring in the dark on ice for approximately 40-60 minutes. The solution will typically turn a deep green or red color, indicating the formation of the S-nitrosothiol.

-

Place the reaction vessel in an ice bath without stirring to allow the SNVP crystals to precipitate.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with cold deionized water to remove residual acid and salts.

-

Dry the crystals under vacuum in the dark.

-

Store the final product at -20°C or lower, protected from light and moisture.

Quantification of Nitric Oxide Release

Method 1: Chemiluminescence Detection

Rationale: This is the gold standard for real-time, direct quantification of NO gas. It relies on the gas-phase reaction between NO and ozone (O₃), which produces excited nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.

Procedure:

-

Calibrate the chemiluminescence NO analyzer using a certified NO gas standard.

-

Prepare a sample of SNVP in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Scientist's Note: It is critical to include a metal chelator like 100 µM EDTA in the buffer to sequester trace metal ions that would otherwise catalyze NO release, ensuring you measure the intended release profile.[7]

-

Place the SNVP solution in a sealed, temperature-controlled reaction vessel (37°C).

-

Continuously purge the headspace of the vessel with an inert gas (e.g., nitrogen or argon).[7]

-

Direct the purge gas stream into the inlet of the chemiluminescence analyzer.

-

Record the NO concentration over time. To study catalyzed release, inject a solution of a catalyst (e.g., CuCl₂) into the vessel. To study photolytic release, expose the vessel to a light source of known wavelength and intensity.

Method 2: Griess Assay for Indirect NO Measurement

Rationale: This colorimetric assay provides an indirect measure of NO release by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). It is a simpler, endpoint assay suitable for high-throughput screening.

Procedure:

-

Incubate SNVP under the desired experimental conditions (e.g., in cell culture media or buffer) for a set period.

-

Collect aliquots of the supernatant at various time points.

-

If quantifying total NO (nitrite + nitrate), first reduce nitrate to nitrite using nitrate reductase.

-

Add the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

-

Allow the color to develop for 15-30 minutes in the dark. Nitrite reacts with the Griess reagent to form a pink/magenta azo dye.

-

Measure the absorbance at ~540 nm using a spectrophotometer.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Caption: A typical experimental workflow for studying SNVP.

Conclusion and Future Directions

The nitric oxide donation from S-nitroso-N-valerylpenicillamine is a multifaceted process governed by the lability of the S-nitroso bond. While sharing fundamental mechanisms with other S-nitrosothiols like SNAP, its unique N-valeryl group may confer distinct properties related to solubility and membrane interaction that warrant further investigation.[4] The dominant pathways for NO release are photolytic and, most significantly, catalytic decomposition by transition metal ions like copper.[4][9]

Future research should focus on directly comparing the decomposition kinetics and biological efficacy of SNVP against SNAP under identical conditions to fully elucidate the impact of the N-acyl chain length. Furthermore, exploring the role of specific enzyme systems in SNVP metabolism and investigating its performance when incorporated into novel polymer matrices for controlled drug delivery will expand its potential as both a research tool and a therapeutic agent.

References

- Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment.

- Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applic

- S-Nitroso-N-acetyl-DL-penicillamine Product Page.Sigma-Aldrich.

- N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated r

- Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human pl

- Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human pl

- Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC).MDPI.

- S-Nitroso-N-acetyl-DL-penicillamine (N3398)

- Schematic of the synthesis of S-nitroso- N -acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP–PDMS).

- Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer

- S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | Nitric oxide donor.MedchemExpress.com.

- Transition-Metal-Mediated Release of Nitric Oxide (NO) from S-Nitroso-N-acetyl-d-penicillamine (SNAP): Potential Applications for Endogenous Release of NO at the Surface of Stents Via Corrosion Products.PubMed.

- Nitric Oxide - Cardiovascular Physiology Concepts.cvphysiology.com.

- Synthesis and Characterization of Controlled Nitric Oxide Release From S-Nitroso- N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC).PubMed.

- Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine.PubMed.

- Nitric oxide generating/releasing m

Sources

- 1. mdpi.com [mdpi.com]

- 2. CV Physiology | Nitric Oxide [cvphysiology.com]

- 3. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso- N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transition-Metal-Mediated Release of Nitric Oxide (NO) from S-Nitroso-N-acetyl-d-penicillamine (SNAP): Potential Applications for Endogenous Release of NO at the Surface of Stents Via Corrosion Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

Technical Deep Dive: S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)

Advanced Nitric Oxide Donor Chemistry & Application Protocols

Executive Summary

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) represents a critical evolution in the design of S-nitrosothiol (RSNO) nitric oxide donors.[1] While its structural analogue, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) , serves as the industry standard for stable NO generation, SNVP introduces a valeryl (pentanoyl) side chain that fundamentally alters its physicochemical profile.[1]

This guide focuses on the lipophilic advantage of SNVP. Unlike hydrophilic donors (e.g., S-nitrosoglutathione) that act primarily in the extracellular space, SNVP’s increased lipophilicity facilitates superior membrane permeability and tissue retention.[1] This creates a "depot effect," allowing for sustained vasorelaxation even in endothelium-denuded tissues—a property that distinguishes it from SNAP in pharmacokinetic studies.[1]

Part 1: Chemical Architecture & Mechanism (SAR)[1]

The efficacy of SNVP is dictated by two structural pillars: Steric Stabilization and Lipophilic Modification .

1. The Tertiary Carbon Stabilization

Like SNAP, SNVP is a tertiary S-nitrosothiol.[1] The nitroso group (-NO) is attached to a sulfur atom hindered by two methyl groups (the penicillamine backbone).[1]

-

Primary RSNOs (e.g., GSNO, CysNO): Unstable, rapid decomposition.[1]

-

Tertiary RSNOs (SNVP, SNAP): The bulky gem-dimethyl groups sterically shield the S-N bond from hydrolysis and radical attack, granting SNVP solution stability measured in hours rather than minutes.[1]

2. The Valeryl Modification (The SNVP Advantage)

The N-acetyl group of SNAP is replaced by an N-valeryl chain (

-

Effect: Increases the partition coefficient (

), making the molecule significantly more lipophilic.[1] -

Outcome: SNVP partitions into the lipid bilayer of vascular smooth muscle cells more effectively than SNAP. This allows it to resist "washout" in ex vivo organ bath experiments, providing prolonged NO release even after the donor is removed from the buffer.

Diagram 1: Chemical Synthesis & Structure

Caption: Synthesis pathway converting the thiol precursor to the green S-nitrosated SNVP via electrophilic attack by the nitrosyl cation.

Part 2: Synthesis & Characterization Protocol

Safety Warning: Nitrosylation reactions generate Nitric Oxide gas.[1] All procedures must be performed in a chemical fume hood.[1] Avoid contact with metal spatulas, as trace metal ions catalyze decomposition.[1]

1. Synthesis of SNVP

This protocol utilizes the acidified nitrite method, favored for its high yield and specificity for the thiol group over the amide nitrogen.

Materials:

-

N-valeryl-D,L-penicillamine (Precursor)[1]

-

Sodium Nitrite (

)[1][2] -

Hydrochloric Acid (1M HCl) or Methanol/HCl mix[1]

-

Ice bath (0–4°C)[1]

Step-by-Step Protocol:

-

Solubilization: Dissolve 1 mmol of N-valeryl-D,L-penicillamine in 10 mL of Methanol (or 1:1 MeOH/Water). Chill to 0°C on ice.

-

Nitrosylation: Add 1 mmol of Sodium Nitrite (

) to the solution.[1] -

Acidification: Dropwise, add acidified methanol (or 1M HCl) while stirring.

-

Observation: The solution will turn a characteristic deep green .[1] This color change confirms the formation of the S-NO bond.

-

-

Reaction: Stir for 30 minutes at 0°C in the dark (S-NO bonds are photolabile).

-

Extraction/Precipitation: Evaporate the methanol under reduced pressure (Rotavap) at low temperature (<30°C). The green residue is SNVP.[1]

-

Purification: Recrystallize from Ether/Hexane if necessary. Store at -20°C, protected from light.

2. Analytical Validation (Quality Control)

Before biological use, the integrity of the S-NO bond must be verified.[1]

| Method | Parameter | Expected Result | Note |

| UV-Vis Spectroscopy | Strong Absorbance ( | Primary electronic transition ( | |

| UV-Vis Spectroscopy | Weak Absorbance ( | Characteristic "Green" peak ( | |

| Saville Assay | 540 nm (Azo dye) | Quantitative Stoichiometry | Requires Hg(II) cleavage (see below) |

Part 3: The Saville Assay (Quantification Standard)[1]

To quantify NO release or purity, the Saville Assay is the gold standard. It distinguishes S-nitrosothiols from free nitrite (

Principle: Mercury (

Protocol:

-

Sample A (Total NO): Mix SNVP sample with Saville Reagent A (Sulfanilamide +

in acid).[1] -

Sample B (Background Nitrite): Mix SNVP sample with Saville Reagent B (Sulfanilamide without

).[1] -

Development: Add N-(1-naphthyl)ethylenediamine (NED) to both samples. Incubate 10 mins.

-

Calculation: Absorbance (Sample A) - Absorbance (Sample B) = True S-Nitrosothiol Concentration .

Part 4: Biological Application (Vasorelaxation)[1]

The defining experiment for SNVP is the "Washout Retention" assay in isolated arteries. This demonstrates the lipophilic depot effect.[1]

Experimental Workflow

-

Tissue Prep: Isolate rat femoral arteries.[1][3] Physically remove endothelium (denudation) to eliminate endogenous NO.[1]

-

Pre-contraction: Contract rings with Phenylephrine (

).[1] -

Exposure: Incubate with SNVP (

) for 10 minutes. -

Washout: Rapidly exchange buffer 3 times to remove free SNVP from the bath.[1]

-

Observation:

Diagram 2: Mechanism of Lipophilic Retention

Caption: SNVP utilizes its valeryl chain to embed in the lipid bilayer, creating a sustained NO release depot unlike the hydrophilic SNAP.[1]

Part 5: Comparative Data Profile

| Feature | SNAP (Standard) | SNVP (Lipophilic) | GSNO (Biological) |

| Side Chain | N-Acetyl ( | N-Valeryl ( | Glutathione |

| Lipophilicity | Low | High | Very Low (Hydrophilic) |

| Stability (pH 7.4) | ~6 Hours (with chelators) | >10 Hours (Most stable) | Variable (Enzymatic breakdown) |

| Tissue Retention | Minimal | High (Depot Effect) | None |

| Primary Utility | General NO Donor | Intracellular/Tissue Delivery | Endogenous signaling mimic |

References

-

Comparison of N-Substituted Analogues (Key Source): Megson, I. L., et al. "N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries."[1] British Journal of Pharmacology, 1997.[1]

-

Saville Assay Protocol: Stamler, J. S., & Feelisch, M. "Preparation and Detection of S-Nitrosothiols."[1] Methods in Nitric Oxide Research, 1996.[1][7]

-

S-Nitrosothiol Chemistry & Decomposition: Butler, A. R., & Rhodes, P. "Chemistry, analysis, and biological roles of S-nitrosothiols."[1] Analytical Biochemistry, 1997.[1][8]

-

General Properties of SNAP Derivatives: Chipinda, I., et al. "Hydrophobicity and stability of S-nitrosothiols."[1] Journal of Pharmaceutical Sciences, 2006.[1]

Sources

- 1. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]

- 2. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

Physical and chemical properties of S-Nitroso-N-valeryl-D,L-penicillamine.

Physicochemical Profiling and Application Protocols for Sustained Nitric Oxide Delivery

Executive Summary: The Lipophilic Advantage

In the landscape of Nitric Oxide (NO) donors, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) has long been the standard for aqueous-phase experiments. However, its high water solubility limits its utility in studies requiring membrane permeation or prolonged retention in vascular tissue.[1]

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) addresses this limitation.[2] By substituting the acetyl group with a pentanoyl (valeryl) chain, SNVP introduces significant lipophilicity to the molecule.[1] This structural modification allows for superior partitioning into lipid bilayers and sustained vasodilation effects, particularly in endothelium-denuded vessels where tissue retention is critical.[1][3] This guide details the properties, synthesis, and experimental handling of SNVP.[1]

Physicochemical Profile

SNVP is a tertiary S-nitrosothiol.[1] Its stability is derived from the steric bulk of the penicillamine backbone (gem-dimethyl groups) and the valeryl side chain, which shields the labile S-NO bond more effectively than the acetyl group in SNAP.

Table 1: Comparative Properties (SNVP vs. SNAP)

| Property | SNVP (Target) | SNAP (Standard Control) |

| CAS Number | 225233-99-8 | 67776-06-1 |

| Molecular Formula | C₁₀H₁₈N₂O₄S | C₇H₁₂N₂O₄S |

| Molecular Weight | 262.33 g/mol | 220.25 g/mol |

| Appearance | Green crystalline solid | Green crystalline solid |

| Solubility | DMSO, Ethanol, Methanol (High)Water (Low/Moderate) | Water (High), DMSO |

| Lipophilicity (LogP) | High (Partition > 10:1 Organic) | Low (Partition < 1:1 Organic) |

| λmax (Absorbance) | ~340 nm (ε ≈ 1100 M⁻¹cm⁻¹) | 340 nm (ε ≈ 1100 M⁻¹cm⁻¹) |

| Primary Utility | Intracellular delivery, Lipid-rich tissues | Extracellular NO release, Aqueous buffers |

Mechanism of Action: Decomposition Pathways

Understanding the decomposition of SNVP is vital for experimental design.[1] Unlike diazeniumdiolates (NONOates) which are strictly pH-dependent, SNVP releases NO through two distinct pathways: Homolytic Cleavage (Thermal/Photolytic) and Heterolytic Cleavage (Metal-catalyzed).

Diagram 1: SNVP Decomposition Pathways

The following diagram illustrates the duality of NO release mechanisms. Note that copper chelation (e.g., using EDTA) will inhibit the catalytic pathway, isolating the thermal release mechanism.[1]

Caption: Dual decomposition pathways of SNVP. Homolytic cleavage yields free NO radical, while metal-catalyzed pathways accelerate release rates significantly.

Synthesis Protocol

Commercially available SNVP is often expensive or degrades during shipping.[1] For high-stakes research, in situ synthesis or fresh preparation is recommended to ensure stoichiometric NO content.[1]

Safety Note: Perform all steps in a fume hood. Nitrites and nitrosothiols are potent vasodilators; avoid inhalation.[1]

Phase 1: Acylation (Precursor Synthesis)[1]

-

Reagents: D,L-Penicillamine, Valeryl Chloride (or Valeric Anhydride), Pyridine, Dichloromethane (DCM).

-

Dissolve D,L-Penicillamine in DCM/Pyridine (1:1).

-

Add Valeryl Chloride dropwise at 0°C.

-

Stir for 2 hours, allowing to warm to Room Temperature (RT).

-

Acidify wash (HCl), extract organic layer, dry over MgSO₄.[1][4]

-

Result: N-valeryl-D,L-penicillamine (White solid).[5]

Phase 2: S-Nitrosylation (The Active Donor)

This step converts the thiol (-SH) to the S-nitrosothiol (-S-NO).

-

Dissolution: Dissolve 1 mmol of N-valeryl-D,L-penicillamine in 5 mL of methanol.

-

Acidification: Add 1 mL of 1M HCl. Cool to 0°C on ice.

-

Nitrosylation: Add 1.2 mmol Sodium Nitrite (NaNO₂) dissolved in minimal water dropwise.[1]

-

Reaction: The solution will immediately turn green .[1] Stir for 30 minutes at 0°C.

-

Precipitation/Extraction: Add ice-cold water.[1] SNVP (lipophilic) will precipitate or can be extracted into chloroform.[1]

-

Drying: Dry the organic layer and evaporate solvent under vacuum (keep <25°C).[1]

-

Yield: Green crystals of SNVP.

Diagram 2: Synthesis Workflow

Caption: Step-wise synthesis of SNVP. The appearance of the green color is the definitive visual indicator of successful S-NO bond formation.

Experimental Applications & Protocols

A. Vascular Relaxation (Wire Myography)

Why SNVP? In endothelium-denuded vessels, aqueous donors (SNAP) wash out quickly.[1] SNVP partitions into the vascular smooth muscle membrane, providing a "reservoir" effect.[1]

-

Preparation: Dissolve SNVP in DMSO to make a 100 mM stock.

-

Organ Bath: Use Krebs-Henseleit buffer (37°C, oxygenated).[1]

-

Pre-contraction: Contract vessel rings with Phenylephrine (1 µM).

-

Dosing: Add SNVP cumulatively (10 nM to 10 µM).

-

Observation: SNVP typically shows a slower onset but significantly longer duration of relaxation compared to SNAP due to the lipophilic retention.[1]

B. Platelet Aggregation Inhibition

Why SNVP? Platelets are lipid-rich entities.[1] SNVP penetrates the platelet membrane to activate soluble Guanylate Cyclase (sGC) intracellularly.[1]

-

Blood Collection: Citrated whole blood.[1]

-

PRP Preparation: Centrifuge at 200xg for 15 mins to get Platelet Rich Plasma.

-

Incubation: Incubate PRP with SNVP (1-10 µM) for 5 minutes.

-

Challenge: Add agonist (Collagen or ADP).[1]

-

Readout: Measure light transmission (aggregometry). SNVP should inhibit aggregation >50% at lower concentrations than SNAP.[1]

Handling, Stability, and Storage

S-nitrosothiols are photolabile and thermolabile. Strict adherence to these protocols is required to maintain integrity.

-

Light: CRITICAL. SNVP decomposes rapidly under UV and visible light.[1] All handling must be done in amber glassware or foil-wrapped tubes.

-

Temperature: Store solid SNVP at -20°C. Stock solutions (DMSO) should be prepared fresh. If storage is necessary, freeze aliquots at -80°C.

-

Trace Metals: Trace Copper (Cu²⁺) in buffers will catalyze decomposition.[1] For stable baselines, add EDTA (100 µM) to all experimental buffers to chelate background metals.[1]

-

Solvent: Do not dissolve in water for stock solutions. Use DMSO or Ethanol.[1]

References

-

BenchChem. S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) Product Description and Mechanism.

-

Megson, I. L., et al. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation. British Journal of Pharmacology, 1999.[1]

-

Sigma-Aldrich. S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Technical Datasheet. (Used for comparative physicochemical baseline).[1]

-

PubChem. S-Nitroso-N-valeryl-D,L-penicillamine Compound Summary (CID 5232).

-

Gordge, M. P., et al. S-Nitrosothiols as inhibitors of platelet aggregation.[1] British Journal of Pharmacology, 1998.[1] (Contextual grounding for platelet protocols).

Sources

- 1. youtube.com [youtube.com]

- 2. S-Nitroso-N-valeryl-D,L-penicillamine | C10H18N2O4S | CID 5232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. US3960940A - Process for the preparation of D(-)-penicillamine and salts thereof - Google Patents [patents.google.com]

Technical Monograph: S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)

[1]

CAS Number: 225233-99-8

Molecular Formula:

Executive Summary

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) represents a critical evolution in nitric oxide (NO) donor therapeutics. Unlike its hydrophilic predecessor S-nitroso-N-acetylpenicillamine (SNAP), SNVP incorporates a pentanoyl (valeryl) chain, significantly enhancing its lipophilicity. This structural modification confers a distinct pharmacological advantage: the ability to partition into and be retained by lipid-rich subendothelial tissues.

This guide details the synthesis, physicochemical properties, and experimental application of SNVP. It is designed for researchers investigating vascular biology, specifically in the context of targeted NO delivery to sites of endothelial injury where prolonged, localized vasodilation and platelet inhibition are required without systemic hypotension or vascular tolerance.

Chemical Architecture & Synthesis

Structural Rationale

The core stability of SNVP is derived from the tertiary carbon adjacent to the sulfur atom (characteristic of penicillamine derivatives), which sterically hinders the S-nitroso group, reducing susceptibility to spontaneous thermal decomposition. The N-valeryl moiety provides the "lipophilic anchor," facilitating membrane interaction.

Synthesis Workflow

The synthesis involves a two-stage process: N-acylation of D,L-penicillamine followed by S-nitrosylation.

Figure 1: Synthetic pathway for SNVP. The process transitions from a hydrophilic thiol to a lipophilic S-nitrosothiol.

Physicochemical Profile

SNVP exhibits distinct stability profiles compared to other NO donors. A key differentiator is its resistance to copper(I)-catalyzed decomposition, a common pathway for SNAP degradation in biological fluids.

Table 1: Comparative Properties of Penicillamine-Derived NO Donors

| Feature | SNAP (Acetyl) | SNVP (Valeryl) | Mechanistic Implication |

| Lipophilicity (Log P) | Low (< 1.0) | High (> 2.[1]0) | SNVP integrates into cell membranes/lipid plaques. |

| Stability (pH 7.4) | Moderate ( | High ( | SNVP acts as a "slow-release" reservoir. |

| Cu(I) Sensitivity | High | Low | SNVP resists rapid breakdown by trace metals in plasma. |

| Vascular Tolerance | Low | None | SNVP maintains efficacy upon repeated dosing.[2] |

Mechanistic Profile

SNVP functions as a bioactive NO reservoir. Upon integration into the vascular wall, it releases NO via homolytic cleavage or transnitrosation (transfer of

Mechanism of Action

The lipophilic nature of SNVP allows it to penetrate the endothelial lining (or lack thereof in injured vessels) and reside in the subendothelial space. This creates a localized "field effect" of NO release.

Figure 2: Mechanism of Action. SNVP leverages lipid partitioning to provide sustained NO release to smooth muscle and platelets.

Experimental Framework

Protocol 1: Synthesis of SNVP

Rationale: This protocol uses a modified Schotten-Baumann reaction for acylation, followed by nitrosylation. The use of acidified nitrite generates the nitrosonium ion (

Reagents:

-

Valeryl chloride (Pentanoyl chloride)

-

Sodium Nitrite (

) -

Hydrochloric Acid (HCl), 1M and 5M

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Precursor Synthesis (N-valeryl-D,L-penicillamine):

-

Dissolve D,L-penicillamine (10 mmol) in 20 mL of water containing NaOH (20 mmol) to deprotonate the amine and thiol groups. Chill to 0°C.

-

Critical Step: Add valeryl chloride (11 mmol) dropwise while maintaining pH > 8 using additional NaOH. Reasoning: High pH prevents protonation of the amine, ensuring nucleophilic attack on the acyl chloride.

-

Stir for 2 hours at room temperature.

-

Acidify to pH 2 with 5M HCl to precipitate the N-valeryl derivative.

-

Extract with DCM, dry over

, and evaporate to yield the white solid precursor.

-

-

S-Nitrosylation (SNVP Formation):

-

Dissolve the N-valeryl precursor (5 mmol) in 10 mL of Methanol (MeOH) and 10 mL of 1M HCl. Chill to 4°C in the dark. Reasoning: RSNOs are photolabile and thermolabile; darkness and cold are mandatory.

-

Add Sodium Nitrite (5.5 mmol) dissolved in minimal water dropwise.

-

Observation: The solution will turn a characteristic green color, indicating S-NO bond formation.

-

Stir for 30 minutes at 4°C.

-

Dilute with ice-cold water and extract immediately with DCM.

-

Wash the organic layer with cold water, dry, and concentrate in vacuo (keep bath < 25°C).

-

Storage: Store the resulting green oil/solid at -20°C, protected from light.

-

Protocol 2: Verification of NO Release (Griess Assay)

Rationale: The Griess assay detects nitrite (

-

Preparation: Prepare a 10 mM stock of SNVP in DMSO.

-

Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[10]

-

Sampling: At defined time points (0, 15, 30, 60, 120 min), remove 100 µL aliquots.

-

Reaction: Mix with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED in 5% phosphoric acid).

-

Quantification: Measure absorbance at 540 nm. Compare against a standard curve of sodium nitrite.

-

Control: Run a parallel blank with DMSO only and a positive control with SNAP to demonstrate the slower release profile of SNVP.

Biological Applications

Vasodilation Studies

In isolated rat femoral arteries, SNVP demonstrates a prolonged vasodilatory effect compared to SNAP.[8][11] While SNAP effects wash out within minutes, SNVP-induced relaxation persists for >60 minutes after washout due to its retention in the vessel wall lipids.

Platelet Inhibition

SNVP is particularly effective in preventing platelet adhesion to injured vessel walls (e.g., post-angioplasty).[1][2][12][13]

-

Dose: 200 nmol bolus (in vivo rabbit models).

-

Outcome: Significant reduction in platelet deposition on subendothelium without significant systemic hypotension.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: -20°C. Strictly protect from light.

-

Stability: Decomposes at elevated temperatures to release NO gas. Avoid contact with reducing agents and strong acids.

References

-

Miller, M. R., et al. (2003).[1][2][12] "A novel S-nitrosothiol causes prolonged and selective inhibition of platelet adhesion at sites of vascular injury."[1][12][13] Cardiovascular Research, 57(3), 853-860.[1][12] Link

-

Megson, I. L., et al. (1999).[6][8][11] "N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries." British Journal of Pharmacology, 126(3), 639-648. Link

-

Megson, I. L. (2000).[2] "Nitric oxide donor drugs."[1][2][6][8][11][12][13][14][15] Drugs of the Future, 25(7), 701-715.

-

Butler, A. R., & Rhodes, P. (1997). "Chemistry, analysis, and biological roles of S-nitrosothiols." Analytical Biochemistry, 249(1), 1-9. Link

Sources

- 1. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. S-Nitroso-N-valeryl-D,L-penicillamine|CAS 225233-99-8 [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. 利用できないコンテンツ [sigmaaldrich.com]

- 8. scialert.net [scialert.net]

- 9. shubhambiopharma.com [shubhambiopharma.com]

- 10. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. A novel S-nitrosothiol causes prolonged and selective inhibition of platelet adhesion at sites of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. ffa.uni-lj.si [ffa.uni-lj.si]

- 15. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Preliminary In Vitro Effects of S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is a member of the S-nitrosothiol (RSNO) class of compounds, which are characterized by their ability to donate nitric oxide (NO).[1] As a potent signaling molecule, NO is integral to a vast array of physiological processes, including the regulation of vascular tone, platelet function, and neurotransmission.[2] This technical guide provides a comprehensive overview of the preliminary in vitro effects of SNVP, with a focus on its vasodilatory and anti-platelet aggregation properties. We will delve into the underlying molecular mechanisms, present detailed experimental protocols for assessing its bioactivity, and discuss the critical aspects of its chemical stability. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of SNVP and other novel NO donors.

Introduction: The Significance of S-Nitrosothiols and the Emergence of SNVP

S-nitrosothiols are a class of nitric oxide (NO) donors that have garnered significant interest in cardiovascular research.[1] Unlike other NO donors that may require enzymatic activation, RSNOs can spontaneously release NO under physiological conditions.[3] This characteristic makes them valuable tools for studying NO-mediated signaling pathways and as potential therapeutic agents for conditions characterized by endothelial dysfunction and impaired NO bioavailability.

S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), a well-studied analogue of SNVP, is a potent vasodilator and inhibitor of platelet aggregation.[4] However, its therapeutic utility can be limited by its chemical stability, which can vary from seconds to hours depending on factors such as temperature, buffer composition, and the presence of metal ions.[5] SNVP, with its longer N-valeryl side-chain, represents an effort to modulate the molecular characteristics of S-nitrosothiols to potentially enhance chemical stability and prolong their biological effects.[6] This guide will explore the initial in vitro findings that begin to characterize the unique properties of SNVP.

Molecular Mechanism of Action: The Canonical NO/sGC/cGMP Pathway

The primary mechanism by which SNVP and other S-nitrosothiols exert their vasodilatory and anti-platelet effects is through the activation of the nitric oxide/soluble guanylate cyclase/cyclic guanosine monophosphate (NO/sGC/cGMP) signaling cascade.

Upon release from the SNVP molecule, nitric oxide diffuses into vascular smooth muscle cells or platelets. Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates several downstream targets.

In vascular smooth muscle, PKG-mediated phosphorylation leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.[7] In platelets, elevated cGMP levels inhibit key steps in the activation cascade, including calcium mobilization and the conformational activation of the GPIIb/IIIa receptor, thereby preventing platelet aggregation.[8][9]

Caption: The NO/sGC/cGMP signaling pathway activated by SNVP.

In Vitro Vasodilatory Effects of SNVP

Preliminary studies on isolated rat femoral arteries have demonstrated that SNVP elicits prolonged vasodilator effects, particularly in endothelium-denuded vessels.[6] This suggests a direct action on the vascular smooth muscle, consistent with the NO-donor mechanism.

Experimental Protocol: Evaluation of Vasodilation in Isolated Arterial Rings

This protocol outlines a standard organ bath experiment to assess the vasodilatory properties of SNVP.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (PE)

-

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize the rat and carefully dissect the femoral arteries. Place the arteries in ice-cold Krebs-Henseleit solution.

-

Mounting: Cut the arteries into 2-3 mm rings and mount them in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1g. After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

-

Pre-contraction: Wash the rings and allow them to return to baseline. Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable plateau of contraction.

-

SNVP Administration: Once a stable contraction is achieved, add cumulative concentrations of SNVP to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct concentration-response curves and calculate the EC50 (the concentration of SNVP that produces 50% of the maximal relaxation).

In Vitro Effects of SNVP on Platelet Aggregation

The inhibitory effect of NO on platelet aggregation is a well-established phenomenon.[4] SNVP, as an NO donor, is expected to exhibit anti-platelet activity.

Experimental Protocol: Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation in vitro.

Materials:

-

Freshly drawn human blood from healthy, drug-free volunteers

-

Acid-citrate-dextrose (ACD) anticoagulant

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Adenosine diphosphate (ADP) or other platelet agonists

-

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation: Collect whole blood into tubes containing ACD. Centrifuge the blood at a low speed (e.g., 150 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 800 x g for 10 minutes) to obtain PPP.[10]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation: Pre-incubate the PRP with various concentrations of SNVP or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.

-

Aggregation Measurement: Place the PRP cuvettes in the aggregometer and establish a baseline (0% aggregation with PRP, 100% aggregation with PPP). Add a platelet agonist (e.g., ADP) to induce aggregation and record the change in light transmission for a set period.

-

Data Analysis: Quantify the maximal platelet aggregation for each condition. Calculate the IC50 (the concentration of SNVP that inhibits platelet aggregation by 50%).

Caption: Experimental workflow for assessing SNVP's effect on platelet aggregation.

Chemical Stability and NO Release Kinetics

The stability of an S-nitrosothiol is a critical determinant of its biological activity and therapeutic potential. The rate of NO release dictates the onset and duration of its effects.

Factors Influencing SNVP Stability

The stability of S-nitrosothiols like SNVP is influenced by several factors:

-

Temperature: Higher temperatures generally accelerate the decomposition and NO release.[5]

-

pH: The stability of S-nitrosothiols can be pH-dependent.[5]

-

Light: Photolytic cleavage of the S-NO bond can occur, leading to NO release.[2][11]

-

Transition Metal Ions: Metal ions, particularly copper, can catalyze the decomposition of S-nitrosothiols.[12]

Experimental Protocol: Quantification of NO Release

Electrochemical methods using NO-selective electrodes are commonly employed to measure the real-time release of NO from donor compounds.[13]

Materials:

-

NO-selective electrode system

-

Thermostated reaction vessel

-

Phosphate-buffered saline (PBS) or other relevant buffer

-

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP)

-

Data acquisition system

Procedure:

-

Electrode Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions using standard solutions of an NO donor with known decomposition kinetics or by generating known concentrations of NO.

-

Experimental Setup: Place a known volume of buffer in the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

SNVP Addition: Add a known concentration of SNVP to the buffer and immediately begin recording the NO concentration.

-

Data Acquisition: Continuously record the NO concentration over time until it returns to baseline.

-

Data Analysis: Plot the NO concentration as a function of time. From this data, the half-life (t1/2) of NO release and the maximum NO concentration (Cmax) can be determined.

Summary of Preliminary In Vitro Data

The following table summarizes the key in vitro parameters for SNVP and its well-characterized analogue, SNAP, for comparative purposes.

| Parameter | S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) | S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) | Reference |

| Primary Mechanism | NO Donor -> sGC activation -> cGMP increase | NO Donor -> sGC activation -> cGMP increase | [7] |

| Vasodilatory Effect | Prolonged vasodilation in isolated arteries | Potent vasodilator | [5][6] |

| Anti-platelet Effect | Expected to inhibit platelet aggregation | Potent inhibitor of platelet aggregation | [4] |

| Chemical Stability | Potentially more stable than SNAP due to longer N-acyl chain | Half-life of ~6 hours at 37°C, pH 6-8 in the presence of chelators | [5][6] |

Conclusion and Future Directions

The preliminary in vitro data suggest that S-Nitroso-N-valeryl-D,L-penicillamine is a promising nitric oxide donor with potent vasodilatory and likely anti-platelet aggregation properties. Its modified chemical structure, compared to SNAP, may confer enhanced stability and a prolonged duration of action, which could be advantageous for therapeutic applications.

Future in vitro studies should focus on:

-

Directly comparing the NO release kinetics and stability of SNVP and SNAP under various physiological conditions.

-

Investigating the effects of SNVP on other cell types, such as endothelial cells and leukocytes, to understand its broader biological impact.

-

Exploring the potential for SNVP to modulate other NO-dependent signaling pathways, such as S-nitrosation of proteins.[14]

A thorough understanding of the in vitro pharmacology of SNVP is essential for guiding its further development as a potential therapeutic agent for cardiovascular and other diseases where NO signaling is impaired.

References

-

Megson, I. L., et al. (2000). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 131(7), 1338–1346. Available from: [Link]

-

Marino, M., & Gladyshev, V. N. (2010). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Journal of Biological Chemistry, 285(26), 19681–19686. Available from: [Link]

- Bryan, N. S., & Loscalzo, J. (Eds.). (2017). Nitrite and Nitrate in Human Health and Disease. Springer.

-

Veeprho. (n.d.). S-Nitroso-N-valeryl-D,L-penicillamine. Available from: [Link]

-

Coneski, P. N., & Schoenfisch, M. H. (2012). S-Nitroso- N-acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP-PDMS) for use as a controlled photoinitiated nitric oxide release polymer. ACS Applied Materials & Interfaces, 4(1), 373–380. Available from: [Link]

-

Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of biological chemistry, 271(31), 18596–18603. Available from: [Link]

-

Al-Sa'doni, H. H., et al. (2000). A novel family of S-nitrosothiols: chemical synthesis and biological actions. Journal of Biological Chemistry, 275(15), 11049–11056. Available from: [Link]

-

Kleschyov, A. L., Wenzel, S., & Stoclet, J. C. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. Biochemical and biophysical research communications, 225(2), 438–443. Available from: [Link]

- Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in Nitric Oxide Research. John Wiley & Sons.

- Ignarro, L. J. (Ed.). (2000).

-

Patel, K. P., Li, Q., & Sikarwar, A. S. (2022). Lyophilized platelets inhibit platelet aggregation with simultaneous paradoxical promotion of platelet adhesion. Frontiers in Cardiovascular Medicine, 9, 959416. Available from: [Link]

-

Hopkins, S. P., & Frost, M. C. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release From S-Nitroso- N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Bioengineering (Basel, Switzerland), 5(3), 72. Available from: [Link]

-

Jakovljevic, V., et al. (2013). Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes. Molecular and Cellular Biochemistry, 373(1-2), 17–25. Available from: [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Sodium Nitroprusside? Synapse. Available from: [Link]

-

Nag, S., et al. (2018). Nitric oxide detection methods in vitro and in vivo. Nitric Oxide, 75, 1–17. Available from: [Link]

-

Vyazovkin, S. (2018). Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. International journal of pharmaceutics, 552(1-2), 243–248. Available from: [Link]

-

Hines, D. J., & Rinder, C. S. (1996). Pharmacological effect of nitroprusside on platelet aggregation. Anesthesia and analgesia, 83(2), 304–307. Available from: [Link]

-

Gremmel, T., et al. (2016). In vitro effects of nitric oxide donors on apoptosis and oxidative/nitrative protein modifications in ADP-activated platelets. Platelets, 27(4), 337–345. Available from: [Link]

-

Hines, R., & Barash, P. G. (1989). Infusion of sodium nitroprusside induces platelet dysfunction in vitro. Anesthesiology, 70(4), 611–615. Available from: [Link]

-

Osmanović-Omerdić, E., et al. (2022). Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test. Pharmaceutics, 14(4), 793. Available from: [Link]

-

Hümmer, J., Kraus, S., Brändle, K., & Lee-Thedieck, C. (2021). Nitric Oxide in the Control of the in vitro Proliferation and Differentiation of Human Hematopoietic Stem and Progenitor Cells. Frontiers in Cell and Developmental Biology, 8, 610369. Available from: [Link]

-

OPCW. (n.d.). Organophosphorus (OP) Nerve Agents and their Countermeasures. Available from: [Link]

-

Osmanović-Omerdić, E., et al. (2022). Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test. Pharmaceutics, 14(4), 793. Available from: [Link]

- Thatcher, G. R. J. (Ed.). (2007).

-

Xavant Technology. (2022, April 6). Neuromuscular Blocking Agents [Video]. YouTube. Available from: [Link]

-

Teng, C. M., & Huang, T. F. (1991). Snake venom constituents that affect platelet function. Toxicon, 29(10), 1151–1163. Available from: [Link]

-

Detti, L., et al. (2003). Nitric oxide donors for patients undergoing IVF. A prospective, double-blind, randomized, placebo-controlled trial. Human reproduction (Oxford, England), 18(2), 277–282. Available from: [Link]

-

Tenner, A. G. (2023). Nerve Agents. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Ghasemi, S., & Ghasemi, J. (2012). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. Journal of thermal analysis and calorimetry, 108(1), 259–265. Available from: [Link]

-

Kleschyov, A. L., Wenzel, S., & Stoclet, J. C. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. Biochemical and biophysical research communications, 225(2), 438–443. Available from: [Link]

-

Giorgetti, S., et al. (2020). Comparative study of the stabilities of synthetic in vitro and natural ex vivo transthyretin amyloid fibrils. The Journal of biological chemistry, 295(33), 11526–11535. Available from: [Link]

-

Gerlach, H., et al. (2012). Endothelial cells influence the sodium nitroprusside mediated inhibition of platelet aggregation by an as yet unkown pathway. Platelets, 23(4), 283–289. Available from: [Link]

Sources

- 1. A novel family of S-nitrosothiols: chemical synthesis and biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Nitroso- N-acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP-PDMS) for use as a controlled photoinitiated nitric oxide release polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]

- 8. Pharmacological effect of nitroprusside on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Infusion of sodium nitroprusside induces platelet dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso- N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low-molecular-weight S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Navigating the Acronym: Defining "SNVP" for a In-depth Technical Guide

A critical ambiguity has been identified regarding the term "SNVP." An initial comprehensive search of scientific and medical literature did not yield a clear, established therapeutic agent, biological pathway, or technology universally recognized by this acronym. To proceed with the development of a scientifically rigorous and valuable technical guide, clarification of this term is essential.

The search revealed several possibilities for what "SNVP" might refer to, each representing a distinct area of biomedical research with unique therapeutic potential:

-

Snake Venom Peptides (a potential interpretation): The abbreviation could plausibly stand for Snake Venom Peptides. Snake venoms are a rich source of bioactive molecules with demonstrated therapeutic potential in areas such as cardiovascular diseases, cancer, and pain management.[1][2] Key components include metalloproteinases (SVMPs), L-amino acid oxidases (LAAOs), and phospholipase A2s (PLA2s), which are being explored for their anticancer properties.[1]

-

Sodium Nitroprusside (SNP): While a close, but not exact match, SNP (Sodium Nitroprusside) is a well-known potent vasodilator used in hypertensive crises.[3] Its mechanism involves the release of nitric oxide (NO), which activates guanylate cyclase and increases cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.[3]

-

Naphthylvinylpyridine (NVP): Another phonetic possibility is NVP (Naphthylvinylpyridine), a compound that has been studied for its effects on the central nervous system, specifically its inhibition of choline acetyltransferase, an enzyme involved in acetylcholine synthesis.[4] This could have implications for conditions involving cholinergic signaling.

-

Single Nucleotide Polymorphism (SNP) or Single Nucleotide Variant (SNV): In the realm of genomics and personalized medicine, SNP (Single Nucleotide Polymorphism) or SNV (Single Nucleotide Variant) are critical concepts.[][6][7][8] These genetic variations can significantly influence an individual's susceptibility to disease and response to drugs, forming the basis of pharmacogenomics.[6][8][9]

-

Other Possibilities: The search also highlighted other unrelated but similarly abbreviated terms in biomedical research, such as SENP (Sentrin-specific proteases) which are potential cancer therapy targets[10], and VIP (Vasoactive Intestinal Peptide) which has therapeutic potential in neurodevelopmental disorders.[11]

To ensure the creation of a relevant and accurate in-depth technical guide, it is imperative that the specific identity of "SNVP" be provided. Without this clarification, any attempt to detail its mechanism of action, therapeutic potential, and associated experimental protocols would be speculative and lack the scientific integrity required for the intended audience of researchers, scientists, and drug development professionals.

Upon receiving the precise definition of "SNVP," a targeted and comprehensive guide will be developed, adhering to the highest standards of scientific accuracy and providing actionable insights for the research and development community.

Sources

- 1. "Therapeutic potential of snake venom: Toxin distribution and opportuni" by Anas Bedraoui, Montamas Suntravat et al. [scholarworks.utrgv.edu]

- 2. Therapeutic potential of snake venom in cancer therapy: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]

- 4. [Mechanism of action of naphthylvinylpyridine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SNP technologies for drug discovery: a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SNPs in disease gene mapping, medicinal drug development and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of single nucleotide polymorphisms in pharmacogenomics and their association with human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SENP Proteases as Potential Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vasoactive intestinal peptide in neurodevelopmental disorders: therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Using SNVP in Aortic Ring Vasodilation Assays

Executive Summary & Scientific Rationale

This guide details the protocol for utilizing S-nitroso-N-valerylpenicillamine (SNVP) in isometric tension assays using isolated aortic rings.

SNVP is a lipophilic S-nitrosothiol (RSNO) nitric oxide (NO) donor.[1][2] Unlike its hydrophilic congener SNAP (S-nitroso-N-acetylpenicillamine), SNVP possesses a valeryl side chain (5-carbon) rather than an acetyl group. This structural modification confers higher lipophilicity, allowing SNVP to integrate into the vascular smooth muscle cell (VSMC) membrane and act as a localized "NO depot."

Why use SNVP?

-

Prolonged Duration: It exhibits "washout resistance," maintaining vasodilation even after the removal of the drug from the bath, mimicking sustained NO release.

-

Targeting Denuded Vessels: Its efficacy is enhanced in endothelium-denuded vessels, making it an excellent probe for studying NO delivery in vascular injury models (e.g., angioplasty).

-

Stability: It is chemically more stable in solution than SNAP, reducing experimental noise from spontaneous decomposition.

Mechanism of Action

SNVP functions as a direct NO donor but with unique pharmacokinetics due to its lipophilicity.[1] Upon entering the lipophilic environment of the cell membrane, it undergoes decomposition (often catalyzed by trace copper or transnitrosation with intracellular thiols) to release NO. This NO activates soluble Guanylate Cyclase (sGC), increasing cGMP and inducing relaxation via Protein Kinase G (PKG).

Pathway Diagram

Figure 1: Mechanism of SNVP-induced vasodilation. Note the membrane integration step which distinguishes SNVP from hydrophilic donors like SNAP.

Material Preparation & Handling[3][4][5][6]

CRITICAL WARNING: S-nitrosothiols are photosensitive. All procedures involving SNVP must be performed under low light or amber light conditions.

SNVP Stock Solution

Commercial SNVP may be rare; it is often synthesized in-house from N-valerylpenicillamine (NVP) and acidified nitrite. If purchasing or synthesizing:

-

Vehicle: Dissolve SNVP in 100% DMSO or absolute ethanol . Do not use aqueous buffers for the stock, as hydrolysis/decomposition will occur.

-

Concentration: Prepare a 100 mM stock solution.

-

Storage: Aliquot into light-protected (amber) tubes and store at -80°C . Avoid freeze-thaw cycles.

Physiological Saline Solution (PSS)

Standard Krebs-Henseleit buffer is recommended.

-

Composition (mM): NaCl 118, KCl 4.7, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, CaCl₂ 2.5, Glucose 11.

-

Gassing: Continuously aerate with 95% O₂ / 5% CO₂ to maintain pH 7.4.

Aortic Ring Preparation (The "Art" of Dissection)[6]

Objective: Isolate thoracic aorta rings with minimal trauma to the smooth muscle.

-

Euthanasia: Anesthetize rat (Sprague-Dawley or Wistar, 250-300g) with isoflurane and euthanize via cervical dislocation or exsanguination.

-

Excision: Rapidly open the thoracic cavity. Remove the thoracic aorta from the arch to the diaphragm.

-

Cleaning: Place aorta in cold, oxygenated Krebs buffer. Under a dissection microscope, carefully trim away adventitial fat and connective tissue. Do not stretch the vessel.

-

Sectioning: Cut the aorta into 3-4 mm rings .

-

Endothelium Control:

Experimental Protocol: Isometric Tension Recording

System: Multi-channel Wire Myograph (e.g., DMT or equivalent).

Workflow Diagram

Figure 2: Step-by-step workflow for the SNVP dose-response assay.

Detailed Steps

Phase 1: Equilibration

-

Mount rings on stainless steel wires (40 µm diameter) in organ baths containing Krebs buffer at 37°C.

-

Set resting tension to 1.5 - 2.0 g (optimal for rat aorta).

-

Equilibrate for 60 minutes , washing with fresh Krebs every 15 minutes. Readjust tension to baseline if it drifts.

Phase 2: Viability & Endothelial Check

-

Contract: Add Phenylephrine (PE, 1 µM) or high KCl (60 mM) to test smooth muscle viability.

-

Relax: Once plateau is reached, add Acetylcholine (ACh, 10 µM) .

-

Intact (+E): >80% relaxation indicates healthy endothelium.

-

Denuded (-E): <10% relaxation confirms successful denudation.

-

-

Washout: Wash 3-4 times over 30 minutes until tension returns to baseline.

Phase 3: SNVP Dose-Response[5]

-

Pre-contraction: Add PE (1 µM) (or EC80 concentration determined previously). Wait for a stable plateau (approx. 10-15 mins).

-

Dosing: Add SNVP cumulatively in half-log increments (

M to-

Volume: Keep addition volumes small (<1% of bath volume) to avoid vehicle effects.

-

Timing: Wait for the response to stabilize (plateau) before the next addition (usually 3-5 mins per dose).

-

-

Data Recording: Record the tension (grams) at the plateau of each dose.

Phase 4: The "Washout Resistance" Test (SNVP Specific)

This assay validates the lipophilic "depot" property of SNVP.

-

Pre-contract rings with PE.[6]

-

Add a single bolus of SNVP (10 µM) . Monitor relaxation.

-

Washout: Rapidly wash the bath 3 times with fresh Krebs (containing PE to maintain contraction drive, or re-add PE immediately).

-

Observation: Unlike SNAP (where tension recovers rapidly), SNVP-treated rings will show sustained relaxation or very slow recovery of tension due to the drug retained in the tissue.

Data Analysis & Presentation

Calculation

Normalize data as a percentage of the pre-contraction force.

Expected Results Table

| Parameter | SNVP (Intact Endothelium) | SNVP (Denuded Endothelium) | SNAP (Reference) |

| Potency ( | ~5.1 - 5.5 | ~5.5 - 6.0 (Enhanced) | ~5.8 |

| Max Relaxation ( | 100% | 100% | 100% |

| Washout Recovery | Moderate recovery | Poor/No recovery (Sustained) | Rapid recovery |

| Mechanism | cGMP-dependent | cGMP-dependent | cGMP-dependent |

Note: SNVP often shows higher potency or efficacy in denuded vessels because the endothelium can act as a diffusion barrier or metabolize lipophilic compounds differently.

Troubleshooting & Controls (Self-Validating Systems)

To ensure scientific integrity, include these controls:

-

ODQ Control: Pre-incubate rings with ODQ (10 µM) , a specific sGC inhibitor.

-

Expected Result: Complete abolition of SNVP-induced relaxation. This confirms the NO-sGC-cGMP pathway.

-

-

Hemoglobin Reversal: Add Hemoglobin (10 µM) or PTIO during the sustained relaxation phase.

-

Expected Result: Reversal of relaxation.[6] This confirms the effect is mediated by extracellular/released NO, not a non-specific effect of the valeryl side chain.

-

-

Vehicle Control: Run a parallel ring with equivalent volumes of DMSO/Ethanol.

-

Expected Result: No significant relaxation (<5%).

-

References

-

Miller, M. R., et al. (2003). "A novel S-nitrosothiol causes prolonged and selective inhibition of platelet adhesion at sites of vascular injury."[7] Cardiovascular Research, 57(3), 853–860.[7] Link

- Key Finding: Establishes SNVP as a lipophilic donor with prolonged effects in denuded arteries.

-

Megson, I. L., et al. (1997). "N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries." British Journal of Pharmacology, 122(8), 1617–1624. Link

- Key Finding: The foundational paper describing the synthesis, stability, and vasodil

-

Crane, M. S., et al. (2005). "A potential role for extracellular nitric oxide generation in cGMP-independent inhibition of human platelet aggregation." British Journal of Pharmacology, 144(6), 849–859. Link

- Key Finding: Discusses the mechanism of NO release from SNVP and its dependence on copper/thiols.

-

Protocol Online. "Protocol for Aortic Ring Assay." Link

- Context: General reference for aortic ring handling (adapted here for wire myography).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. A novel S-nitrosothiol causes prolonged and selective inhibition of platelet adhesion at sites of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.uhi.ac.uk [pure.uhi.ac.uk]

Technical Guide: S-Nitroso-N-valerylpenicillamine (SNVP) for Smooth Muscle Relaxation

Application Note: Application of SNVP in Smooth Muscle Relaxation Studies

Introduction & Scientific Rationale

S-Nitroso-N-valerylpenicillamine (SNVP) is a synthetic S-nitrosothiol (RSNO) designed to act as a stable, lipophilic nitric oxide (NO) donor. Unlike conventional organic nitrates (e.g., Glyceryl Trinitrate - GTN) which require enzymatic bioactivation and often induce vascular tolerance (tachyphylaxis), SNVP releases NO via direct homolytic cleavage or transnitrosation.

Why Choose SNVP?

-

Lipophilicity: The valeryl group confers higher lipophilicity than its analogue SNAP (S-Nitroso-N-acetylpenicillamine), allowing superior penetration into the vascular smooth muscle cell (VSMC) membrane.

-

Lack of Tolerance: SNVP retains efficacy even after prolonged exposure, making it the reagent of choice for studying NO signaling pathways in nitrate-tolerant tissue models.[1]

-

Selectivity: SNVP has demonstrated preferential binding and activity at sites of endothelial damage, making it a critical tool for restenosis and angioplasty research.

Mechanism of Action

SNVP functions by releasing free radical nitric oxide (

Signaling Pathway Visualization

Figure 1: Signal transduction pathway of SNVP-mediated vasorelaxation. SNVP crosses the membrane to activate the sGC-cGMP-PKG axis.

Reagent Preparation & Handling

Critical Warning: S-nitrosothiols are photosensitive and thermolabile. Strict adherence to the "Cold & Dark" rule is required to prevent premature NO release.

| Parameter | Specification |

| Molecular Weight | ~262.33 g/mol (varies by synthesis batch) |

| Solubility | Soluble in DMSO or Ethanol; poor stability in aqueous buffer. |

| Storage (Solid) | -20°C or -80°C, desiccated, protected from light. |

| Stock Solution | 10 mM or 100 mM in 100% DMSO. Prepare Fresh Daily. |

Preparation Protocol:

-

Weighing: Weigh SNVP powder in a room with reduced lighting (avoid direct sunlight).

-

Dissolution: Dissolve in anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). Vortex briefly.

-

Protection: Immediately wrap the vial in aluminum foil. Keep on ice.

-

Usage: Dilute into aqueous Krebs buffer only immediately prior to addition to the organ bath. Do not store aqueous dilutions.

Core Protocol: Isometric Tension Recording (Organ Bath)

This protocol validates SNVP efficacy using isolated rat thoracic aorta rings.

Materials Required

-

Tissue: Male Sprague-Dawley rat thoracic aorta (cleaned of fat/connective tissue).

-

Physiological Saline Solution (PSS): Krebs-Henseleit buffer (mM: NaCl 118, KCl 4.7, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, CaCl2 2.5, Glucose 11), aerated with 95% O2 / 5% CO2 (Carbogen).

-

Equipment: 4-channel Organ Bath system (e.g., ADInstruments PowerLab), Force Transducers.

-